molecular formula C10H12O3 B1605618 Methyl 2-methoxy-2-phenylacetate CAS No. 3558-61-0

Methyl 2-methoxy-2-phenylacetate

Cat. No.: B1605618
CAS No.: 3558-61-0
M. Wt: 180.20 g/mol
InChI Key: SMHXGVJSDWUGKC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research

The journey of Methyl 2-methoxy-2-phenylacetate in academic research is intrinsically linked to the development of its parent compound, α-methoxyphenylacetic acid, also known as Trost's chiral acid. sigmaaldrich.com Research into α-methoxyphenylacetic acid and its derivatives can be traced back to the mid-20th century. Early studies focused on the synthesis and properties of this and related acids. For instance, a 1950 publication by Reeve and Christoffel detailed a method for the synthesis of α-methoxyphenylacetic acid. nih.gov

The concept of utilizing chiral molecules to control the stereochemical outcome of reactions, known as asymmetric synthesis, gained significant momentum in the 1970s. This era saw the pioneering work of chemists like E.J. Corey and Barry Trost, who introduced the use of chiral auxiliaries. sigmaaldrich.com Chiral auxiliaries are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer.

It was within this context that α-methoxyphenylacetic acid and its esters, including this compound, gained prominence. The (R)-(-)-α-methoxyphenylacetic acid, in particular, became recognized as a valuable chiral building block. chemimpex.com Its ability to be resolved into its enantiomers and subsequently used to synthesize other enantiomerically pure compounds was a significant step forward in organic synthesis.

Academic Significance and Research Trajectories

The academic significance of this compound stems primarily from its application in stereochemistry, particularly as a chiral derivatizing agent and a building block in asymmetric synthesis.

One of the key research trajectories has been its use in the determination of enantiomeric purity. The reaction of a chiral alcohol or amine with an enantiomerically pure form of α-methoxyphenylacetic acid results in the formation of diastereomeric esters or amides. These diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the quantification of each enantiomer in the original mixture. This technique has been instrumental in the analysis of chiral compounds in various fields, including pharmaceutical development.

Furthermore, the enantiomers of this compound and its parent acid serve as valuable starting materials in the synthesis of complex, enantiomerically pure molecules. This is of paramount importance in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. The use of these chiral building blocks allows for the targeted synthesis of the desired active enantiomer, avoiding potential side effects from the other. chemimpex.com

Another significant area of research involves the use of derivatives of this compound as intermediates in the synthesis of agrochemicals. For example, a derivative of this compound is a key intermediate in the production of the fungicide kresoxim-methyl. chemimpex.com This highlights the practical applications of fundamental academic research on this molecule.

Scope and Objectives of Contemporary Research

Contemporary research on this compound and its parent acid continues to explore their potential in various facets of chemistry. Key objectives of current research include:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient and environmentally friendly methods for the synthesis of enantiomerically pure α-methoxyphenylacetic acid and its esters. This includes the exploration of new catalysts and reaction conditions.

Application in Asymmetric Catalysis: The chiral nature of these compounds makes them attractive candidates for use as ligands in asymmetric catalysis. The goal is to develop new catalytic systems that can achieve high levels of stereocontrol in a variety of chemical transformations.

Synthesis of Bioactive Molecules: A major focus of contemporary research is the utilization of this compound and its derivatives as building blocks for the synthesis of new and existing bioactive molecules, including pharmaceuticals and agrochemicals. For instance, the unwanted isomer from the resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate can be converted to p-methoxyphenylacetic acid, which can be used in the synthesis of Dextromethorphan.

Elucidation of Reaction Mechanisms: Detailed mechanistic studies are being conducted to better understand how these chiral molecules influence the stereochemical outcome of reactions. This knowledge is crucial for the rational design of new and improved synthetic methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxy-2-phenylacetate
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InChI

InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHXGVJSDWUGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322669
Record name methyl 2-methoxy-2-phenylacetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3558-61-0
Record name NSC401792
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Record name methyl 2-methoxy-2-phenylacetate
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Record name α-Methoxyphenylacetic acid methyl ester
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Synthetic Methodologies and Chemical Transformations of Methyl 2 Methoxy 2 Phenylacetate

Direct Synthesis Strategies for Methyl 2-methoxy-2-phenylacetate

The creation of this compound can be approached through several distinct synthetic strategies, ranging from established classical methods to modern stereoselective and biocatalytic routes.

Established Synthetic Routes for this compound

The direct synthesis of racemic this compound is typically achieved through standard esterification or methylation reactions. A primary method involves the Fischer esterification of the parent carboxylic acid, 2-methoxy-2-phenylacetic acid. This reaction is conducted by refluxing the acid in methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid.

Alternatively, the compound can be prepared from methyl mandelate (B1228975) (methyl 2-hydroxy-2-phenylacetate). This involves the methylation of the secondary alcohol group. A common laboratory method for such a transformation is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then treated with a methylating agent like methyl iodide or dimethyl sulfate.

A related procedure has been documented for the synthesis of methyl 2-(2-methoxyphenyl)acetate, where 2-hydroxyphenylacetic acid is treated with diazomethane. mdpi.com This reagent simultaneously esterifies the carboxylic acid and methylates the phenolic hydroxyl group, showcasing a reaction that accomplishes both transformations in one process. mdpi.com Another approach involves the ring-opening of 3-isochromanone (B1583819) with thionyl chloride or bromide in the presence of methanol to produce methyl 2-(halomethyl)phenylacetate, which serves as a precursor for further derivatization. google.com

Stereoselective Synthesis of Enantiomeric Forms of this compound (e.g., (R)-Methyl 2-methoxy-2-phenylacetate)

Producing enantiomerically pure forms of this compound, such as the (R)- or (S)-enantiomer, requires specialized techniques that can control the stereochemistry at the chiral alpha-carbon. These methods are broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to directly create a specific enantiomer from a prochiral or chiral precursor. This strategy is often preferred as it can theoretically yield 100% of the desired product, avoiding the loss of 50% of the material inherent in resolution. wikipedia.org One conceptual approach involves the use of a chiral auxiliary. A precursor molecule is attached to a chiral auxiliary, which directs a subsequent methoxylation reaction to one face of the molecule, leading to a high diastereomeric excess. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst, often a metal complex with a chiral ligand, is used to control the stereochemical outcome of the reaction. For instance, the asymmetric alkylation of metalloenamines derived from chiral amines has been successfully used to synthesize other chiral aldehydes and ketones with high enantiomeric excess, a principle that can be adapted for related esters. uoa.gr The steric hindrance provided by components of the molecule can be a decisive factor in achieving high stereoselectivity in such reactions. nih.gov

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This is a widely applied method when a direct asymmetric synthesis is not feasible or is inefficient.

Crystallization of Diastereomeric Salts: This is the most traditional method of resolution. wikipedia.org It involves the hydrolysis of racemic this compound to its corresponding carboxylic acid. The racemic acid is then reacted with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or brucine, to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral base is removed by treatment with acid, yielding the enantiomerically pure 2-methoxy-2-phenylacetic acid, which can then be re-esterified to give the desired enantiomer of this compound. google.com

Chiral Column Chromatography: A more modern and versatile technique is chiral chromatography. mdpi.com The racemic mixture of this compound can be passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.com This method is highly effective for both analytical and preparative-scale separations, capable of providing enantiomers with very high purity. mdpi.com

Enzymatic Synthesis and Biocatalytic Routes to this compound

Biocatalysis offers a powerful and environmentally friendly alternative for producing chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic esters. nih.gov

In a typical enzymatic kinetic resolution, racemic this compound is subjected to hydrolysis in an aqueous buffer containing a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or lipase from Serratia marcescens. nih.govgoogleapis.com The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the (S)-ester) into the corresponding carboxylic acid, while leaving the other enantiomer (the (R)-ester) largely unreacted. researchgate.net The reaction can be stopped at approximately 50% conversion, after which the remaining, unreacted ester (now enantiomerically enriched) can be separated from the hydrolyzed acid. This method is a cornerstone of industrial biocatalysis for producing chiral alcohols and esters. nih.gov

Derivatization and Functional Group Interconversions of this compound

This compound can serve as a starting material for the synthesis of other valuable compounds through various functional group interconversions. The ester moiety is the primary site of these chemical transformations.

Hydrolysis: The ester can be easily hydrolyzed to the parent carboxylic acid, 2-methoxy-2-phenylacetic acid. This is typically accomplished by saponification, which involves heating the ester with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by an acidic workup.

Reduction: The ester group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent will reduce the ester to yield 2-methoxy-2-phenylethanol. This transformation is a fundamental functional group interconversion in organic synthesis. vanderbilt.edu

Amidation: The compound can be converted into the corresponding amide, 2-methoxy-2-phenylacetamide, through reaction with ammonia (B1221849) or a primary or secondary amine. This reaction can sometimes be carried out by directly heating the ester with the amine, although conversion to the more reactive acyl chloride intermediate may be necessary for less reactive amines.

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the methyl group of the ester can be exchanged. For example, reaction with ethanol (B145695) would yield ethyl 2-methoxy-2-phenylacetate.

These transformations highlight the synthetic utility of this compound as a versatile intermediate. A summary of these synthetic and derivatization strategies is provided below.

Table 1: Summary of Synthetic and Derivatization Strategies

Process Specific Method Key Reagents Product Type
Direct Synthesis Fischer Esterification 2-methoxy-2-phenylacetic acid, Methanol, H₂SO₄ Racemic Ester
Williamson Ether Synthesis Methyl 2-hydroxy-2-phenylacetate, NaH, CH₃I Racemic Ester
Stereoselective Synthesis Diastereomeric Salt Resolution Racemic acid, Chiral amine (e.g., (R)-1-phenylethylamine) Enantiopure Ester (after re-esterification)
Chiral Chromatography Racemic ester, Chiral Stationary Phase Enantiopure Esters
Enzymatic Kinetic Resolution Racemic ester, Lipase (e.g., CAL-B), Water Enantiopure Ester and Enantiopure Acid
Derivatization Hydrolysis (Saponification) NaOH, H₂O Carboxylic Acid
Reduction LiAlH₄, Ether Primary Alcohol

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number
This compound 3558-61-0
(R)-Methyl 2-methoxy-2-phenylacetate 32174-46-2
(S)-Methyl 2-methoxy-2-phenylacetate 26164-27-2
2-Methoxy-2-phenylacetic acid 7021-09-2
Methyl mandelate (Methyl 2-hydroxy-2-phenylacetate) 771-90-4
Methyl 2-(2-methoxyphenyl)acetate 27798-50-1
2-Hydroxyphenylacetic acid 614-75-5
Diazomethane 334-88-3
Dimethyl sulfate 77-78-1
Sodium hydride 7646-69-7
Methyl iodide 74-88-4
3-Isochromanone 4383-34-8
Methyl 2-(halomethyl)phenylacetate N/A
Thionyl chloride 7719-09-7
(R)-1-Phenylethylamine 3886-69-9
Brucine 357-57-3
Lithium aluminum hydride (LiAlH₄) 16853-85-3
2-Methoxy-2-phenylethanol 20645-42-1
2-Methoxy-2-phenylacetamide 55695-46-0
Ethyl 2-methoxy-2-phenylacetate 3558-62-1

Ester Hydrolysis and Re-esterification of this compound

The transformation of this compound via ester hydrolysis and subsequent re-esterification represents fundamental reactions for this compound. Ester hydrolysis, the cleavage of the ester bond to yield the parent carboxylic acid, 2-methoxy-2-phenylacetic acid, and methanol, can be achieved under acidic or basic conditions. The rate of this reaction is influenced by the electronic and steric properties of the substituents attached to the ester group. pearson.com

Advanced hydrolysis methods have been developed for related methyl esters. For instance, a microwave-assisted hydrolysis using trimethyltin (B158744) hydroxide (Me3SnOH) in 1,2-dichloroethane (B1671644) has proven effective for methyl (aza)indole alkanoates, with reactions often reaching completion within 20-30 minutes. nih.gov

Following hydrolysis, the resulting 2-methoxy-2-phenylacetic acid can undergo re-esterification to form different esters. This process is often catalyzed by Brønsted acids. nih.gov The mechanism involves the protonation of the carboxylic acid, which makes it more susceptible to nucleophilic attack by an alcohol. nih.gov For example, the liquid-phase esterification of the structurally similar phenylacetic acid with various phenols has been successfully catalyzed by metal cation-exchanged montmorillonite (B579905) nanoclays, with Al³⁺-montmorillonite showing high activity. nih.gov Such methods highlight green chemistry approaches applicable to the re-esterification of 2-methoxy-2-phenylacetic acid.

Transesterification Reactions of this compound

Transesterification is a crucial process that converts one ester into another by exchanging the alkoxy group. For this compound, this involves reacting it with a different alcohol to replace the methyl group. This reaction can be performed under either basic or acidic conditions. masterorganicchemistry.com

Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the ester in a two-step addition-elimination mechanism. masterorganicchemistry.com To drive the reaction forward, the incoming alcohol is typically used as the solvent. masterorganicchemistry.com

Under acidic conditions, the reaction follows a multi-step process involving protonation of the carbonyl, nucleophilic addition of the new alcohol, and elimination of the original alcohol (methanol). masterorganicchemistry.com

Modern organic synthesis has introduced a variety of catalysts to facilitate transesterification under mild conditions, which are applicable to this compound. These catalysts enhance the reaction's efficiency and selectivity.

Catalyst SystemDescriptionApplicabilityReference
N-Heterocyclic Carbenes (NHCs)Strongly basic organocatalysts that enhance the nucleophilicity of alcohols for acylation with carboxylic esters at room temperature.Efficient for transesterification of secondary alcohols. organic-chemistry.org
Tetranuclear Zinc ClusterPromotes catalytic transesterification under mild conditions with high tolerance for various functional groups.Effective for a broad range of substrates, including large-scale, solvent-free applications. organic-chemistry.org
Sodium or Magnesium AryloxidesCatalyzes highly chemoselective transesterification of methyl (meth)acrylates without inducing undesired side reactions like Michael additions.Suitable for primary and secondary alcohols under mild conditions (25 °C). researchgate.net
Dipotassium Hydrogen Phosphate (K₂HPO₄)An efficient and mild catalyst for producing methyl esters via transesterification.Tolerates various functional groups. organic-chemistry.org

Nucleophilic Substitution Reactions involving this compound

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon, leading to nucleophilic acyl substitution. Beyond hydrolysis and transesterification, aminolysis—the reaction with an amine—is a key example.

ParameterObservationMechanistic ImplicationReference
Kinetic Isotope Effect (kH/kD)Values between 1.2 and 1.7.Suggests a four-center transition state with concurrent proton transfer. koreascience.kr
Selectivity Parameters (βx, βz, ρxz)Large values (e.g., ρxz = 0.92) indicate significant bond formation/cleavage in the transition state.Consistent with a stepwise mechanism with a rate-limiting breakdown of the tetrahedral intermediate. koreascience.kr
Activation Parameters (ΔH‡, ΔS‡)Low enthalpy of activation and large negative entropy of activation.Supports a highly ordered, hydrogen-bonded transition state. koreascience.kr

Electrophilic Aromatic Substitution on this compound Derivatives

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), with the reaction's rate and regioselectivity governed by the substituents on the ring. The key substituents influencing the aromatic ring are the main chain containing the methoxy (B1213986) and ester groups. The α-methoxy group acts as a powerful activating, ortho-, para-directing group due to its strong electron-donating resonance effect (σp+ = -0.78). unam.mx Conversely, an ester group attached to a phenyl ring, like in phenyl acetate (B1210297), is generally considered deactivating due to the competition for the oxygen's lone pair electrons, though it remains ortho-, para-directing. unam.mx

In the case of this compound, the activating influence of the α-methoxy group on the phenyl ring is expected to be the dominant factor, directing incoming electrophiles to the ortho and para positions. The precise directing effect of substituents is critical for synthetic planning.

SubstituentReactivity EffectDirecting EffectExample Nitration Product Orientation (%) (ortho/meta/para)Reference
-OHStrongly Activatingortho, para50 / 0 / 50 libretexts.org
-CH₃Activatingortho, para63 / 3 / 34 libretexts.org
-ClDeactivatingortho, para35 / 1 / 64 libretexts.org
-CO₂CH₃Deactivatingmeta28 / 66 / 6 libretexts.org
-NO₂Strongly Deactivatingmeta7 / 91 / 2 libretexts.org

Emerging Synthetic Strategies for this compound and its Analogues

Photocatalytic Synthesis Approaches Utilizing Related Diazoacetates

A significant advancement in the synthesis of α-alkoxy esters, including this compound, is the use of visible-light-induced photocatalysis. rawdatalibrary.netresearchgate.net A notable method involves the O-H insertion reaction of diazo compounds. organic-chemistry.org This strategy is particularly advantageous as it proceeds without the need for transition metals, Lewis acids, or Brønsted acids, making it an environmentally friendly and cost-effective approach. organic-chemistry.org

In this reaction, a diazoacetate reacts with an alcohol (like methanol) under visible light (e.g., blue LEDs) to produce the corresponding α-alkoxy ester in high yields, often up to 98%. researchgate.net The protocol demonstrates a broad substrate scope, good functional group tolerance, and is operationally simple as it is performed at room temperature. organic-chemistry.org Importantly, this method has been successfully adapted for gram-scale synthesis using a continuous-flow photochemical reactor, highlighting its potential for industrial application. rawdatalibrary.netorganic-chemistry.org The versatility of diazoacetates under photocatalytic conditions is further demonstrated by their use in 1,2-difunctionalization reactions of styrenes. rsc.org

Novel Coupling Reactions

Modern synthetic chemistry offers powerful tools for carbon-carbon and carbon-heteroatom bond formation, which can be applied to synthesize analogues of this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent.

For instance, the copper-free Sonogashira coupling reaction is a highly efficient method for coupling aryl halides with terminal alkynes. beilstein-journals.org This reaction has been used to synthesize aryl-2-methyl-3-butyn-2-ols from various aryl bromides, including those with electron-donating (e.g., methoxy) and electron-withdrawing groups. beilstein-journals.org Such a strategy could be employed to couple a suitably functionalized phenyl ring before or after the formation of the methoxyacetate (B1198184) side chain, allowing for the synthesis of complex analogues.

Similarly, palladium catalysis is effective for other C-C bond formations. A procedure for preparing methyl 2-(2-acetylphenyl)acetate involves a palladium-catalyzed coupling reaction, showcasing the utility of this approach for constructing substituted phenylacetate (B1230308) frameworks. orgsyn.org These novel coupling reactions provide versatile pathways for the late-stage functionalization and diversification of molecules related to this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Methoxy 2 Phenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Methyl 2-methoxy-2-phenylacetatenih.govnp-mrd.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. For Methyl 2-methoxy-2-phenylacetate, NMR studies provide detailed information about the chemical environment of each proton and carbon atom, enabling the unambiguous assignment of its structure and offering insights into its preferred conformations.

1D and 2D NMR Techniques for Structural Assignment

The structural assignment of this compound is achieved through the combined analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the phenyl group typically appear as a complex multiplet in the region of 7.2-7.5 ppm. The methoxy (B1213986) group protons (-OCH₃) attached to the chiral center and the ester methyl protons (-COOCH₃) are expected to appear as sharp singlets at distinct chemical shifts, likely in the range of 3.3-3.8 ppm. The benzylic proton (Cα-H) will appear as a singlet, with its chemical shift influenced by the adjacent phenyl, methoxy, and ester groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found downfield, typically above 170 ppm. The aromatic carbons will have signals between 125 and 140 ppm, with the ipso-carbon (the carbon attached to the chiral center) showing a distinct chemical shift. The carbon of the chiral center (Cα) and the carbons of the two methoxy groups will have signals in the aliphatic region of the spectrum. A predicted ¹³C NMR spectrum suggests chemical shifts for the different carbon atoms, which can be confirmed experimentally. np-mrd.org

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the structural assignments. researchgate.netyoutube.comnih.govscience.gov

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the molecule. researchgate.netnih.gov

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methoxy groups can be correlated to the Cα carbon and the ester carbonyl carbon, confirming the connectivity within the molecule. science.gov

A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons, although in this molecule, with the exception of the aromatic ring, there are no vicinally coupled protons. youtube.comscience.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm) np-mrd.org
C=O-~171
~4.8~83
Phenyl-C (ipso)-~136
Phenyl-C (o, m, p)~7.3-7.4~128-129
-OCH₃ (ester)~3.7~52
-OCH₃ (ether)~3.4~58

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Application of NMR in Conformational Analysis

The rotational freedom around the Cα-C(phenyl) and Cα-C(O)O bonds in this compound leads to the possibility of different conformational isomers. NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe the spatial proximity of different groups and thus deduce the preferred conformation in solution. researchgate.netnih.gov

For instance, NOE correlations between the methoxy protons and the ortho-protons of the phenyl ring would indicate a conformation where these groups are in close proximity. The relative populations of different conformers can be influenced by solvent polarity and temperature, and variable temperature NMR studies can provide information on the energy barriers between different conformations. researchgate.netnih.gov The study of related chiral esters, such as those derived from 2-methoxy-2-(1-naphthyl)propionic acid (MαNP), has shown that the aromatic ring exerts significant anisotropic shielding effects, which can be used to determine the absolute configuration of chiral alcohols via ¹H NMR anisotropy methods. researchgate.net A similar approach could be envisioned for studying the conformational preferences of this compound.

Infrared (IR) and Raman Spectroscopy Investigations of Methyl 2-methoxy-2-phenylacetatenih.govresearchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomerism.

Vibrational Band Assignment and Functional Group Analysis

The IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the vibrational modes of its functional groups. Aromatic esters, in general, exhibit a characteristic "Rule of Three" in their IR spectra, with strong bands corresponding to the C=O stretch, the C-C-O stretch, and the O-C-C stretch. spectroscopyonline.com

C=O Stretching: A very strong and sharp absorption band is expected in the IR spectrum between 1730 and 1715 cm⁻¹ due to the stretching vibration of the ester carbonyl group. spectroscopyonline.com Conjugation with the phenyl ring typically lowers this frequency compared to saturated esters.

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-C-O stretch of the ester group should appear as a strong band in the region of 1310-1250 cm⁻¹, while the O-C-C stretch is found between 1130 and 1100 cm⁻¹. spectroscopyonline.com The ether C-O stretch will also contribute to the spectrum in this region.

Aromatic C-H and C=C Stretching: The stretching vibrations of the C-H bonds on the phenyl ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the two methoxy groups are expected in the 2950-2850 cm⁻¹ region.

Other Vibrations: Bending vibrations (scissoring, rocking, and twisting) of the methyl and methylene (B1212753) groups, as well as in-plane and out-of-plane bending of the aromatic C-H bonds, will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 2: General Vibrational Band Assignments for Aromatic Esters

Vibrational ModeTypical Wavenumber Range (cm⁻¹) spectroscopyonline.com
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2950-2850
C=O Stretch1730-1715
Aromatic C=C Stretch1600-1450
C-C-O Stretch1310-1250
O-C-C Stretch1130-1100

Spectroscopic Signatures of Conformational Isomers

The existence of different conformational isomers of this compound can lead to the appearance of additional or broadened bands in the vibrational spectra, particularly at low temperatures. nih.govdntb.gov.ua The relative intensities of these bands can change with temperature and solvent, reflecting the shift in the conformational equilibrium.

Studies on simple methyl esters have shown that Raman spectroscopy in supersonic jet expansions can be a powerful technique to monitor and quantify coexisting conformations. nih.govdntb.gov.ua For this compound, different rotational isomers would likely exhibit subtle differences in their vibrational frequencies, especially for the modes involving the ester and methoxy groups and their coupling with the phenyl ring. For example, the C=O stretching frequency can be sensitive to the orientation of the ester group relative to the phenyl ring due to changes in conjugation. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to identify the most stable conformations and gain insight into the forces that govern the conformational landscape.

X-ray Crystallography Studies of this compound and its Derivativesgoogle.comgoogle.comnih.gov

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the analysis of related substituted phenylacetic acid derivatives can offer valuable insights into its likely solid-state conformation and packing. google.comgoogle.comnih.gov

The conformation adopted in the crystalline state is a result of the balance between intramolecular forces, which determine the most stable molecular shape, and intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern how the molecules pack in the crystal lattice. For this compound, the conformation around the chiral center and the orientation of the phenyl, methoxy, and ester groups will be key features.

Crystal Structure Determination and Polymorphism

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of experimental data on the single-crystal X-ray structure of this compound. cam.ac.uk Consequently, detailed information regarding its crystal system, space group, and unit cell dimensions is not available at this time. The absence of a solved crystal structure precludes any definitive discussion on the existence of polymorphs for this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceuticals, as different polymorphs can exhibit varying physical properties. However, without experimental crystallographic data, any discussion of potential polymorphic forms of this compound would be purely speculative.

A rotational spectroscopy study of the related compound, alpha-methoxy phenylacetic acid, in the gas phase has identified multiple conformers, highlighting the molecule's flexibility. nih.gov While this provides insight into the conformational preferences of a similar structure, it does not directly inform the solid-state packing of its methyl ester derivative.

Intermolecular Interactions and Packing Patterns

Given the absence of a determined crystal structure for this compound, a definitive analysis of its intermolecular interactions and crystal packing patterns cannot be conducted. In a hypothetical solid state, one could anticipate the involvement of weak intermolecular forces such as dipole-dipole interactions, arising from the polar ester and ether functional groups, and van der Waals forces. The phenyl rings might also engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds. However, the specific geometry and energetic significance of these potential interactions remain unknown without experimental structural data.

Chiroptical Spectroscopy of this compound (CD/ORD) for Enantiomeric Analysis

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the analysis of chiral molecules like the enantiomers of this compound. jasco-global.comjascoinc.com These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing information on the absolute configuration and enantiomeric purity of a sample.

A comprehensive literature search did not yield specific experimental or theoretical CD or ORD spectra for the enantiomers of this compound. However, the general principles of chiroptical spectroscopy allow for a qualitative prediction of the expected results. The two enantiomers, (R)-methyl 2-methoxy-2-phenylacetate and (S)-methyl 2-methoxy-2-phenylacetate, are expected to exhibit mirror-image CD spectra. For instance, if the (R)-enantiomer displays a positive Cotton effect (a characteristic peak in the CD spectrum) at a certain wavelength, the (S)-enantiomer would be expected to show a negative Cotton effect of equal magnitude at the same wavelength. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.

The following table provides a hypothetical illustration of the expected CD and ORD data for the enantiomers of this compound, based on general principles for chiral molecules. It is important to note that these are not experimental values.

Spectroscopic Property(R)-Methyl 2-methoxy-2-phenylacetate (Hypothetical)(S)-Methyl 2-methoxy-2-phenylacetate (Hypothetical)
CD (λmax) Positive Cotton Effect at ~220 nmNegative Cotton Effect at ~220 nm
ORD Positive rotation at 589 nm (D-line)Negative rotation at 589 nm (D-line)

Mass Spectrometry of this compound: Fragmentation Pathway Analysis

The mass spectrum of this compound provides valuable information for its structural confirmation. The electron ionization (EI) mass spectrum is characterized by several key fragments that arise from predictable cleavage patterns of ethers and esters. libretexts.orgarizona.edumiamioh.edu The parent molecular ion [M]+ for this compound (C10H12O3) has a mass-to-charge ratio (m/z) of 180.2. nih.gov

Analysis of the GC-MS data available in the NIST database for this compound reveals a base peak at m/z 121 and a significant peak at m/z 77. nih.gov A plausible fragmentation pathway can be proposed to account for these major fragments:

Formation of the base peak at m/z 121: The molecular ion undergoes cleavage of the ester group, losing the methoxycarbonyl radical (•COOCH3), which has a mass of 59. This results in the formation of a stable benzylic cation with a methoxy group, [C6H5CH(OCH3)]+, at m/z 121. This is a common fragmentation pathway for esters.

Formation of the peak at m/z 77: The peak at m/z 77 corresponds to the phenyl cation, [C6H5]+. This fragment can be formed through the loss of the entire side chain from the molecular ion or from further fragmentation of the m/z 121 ion.

The following table summarizes the prominent peaks observed in the mass spectrum of this compound.

m/zProposed Fragment Ion
180[C10H12O3]+• (Molecular Ion)
121[C8H9O]+
77[C6H5]+

Computational Chemistry and Theoretical Modeling of Methyl 2 Methoxy 2 Phenylacetate

Quantum Chemical Calculations of Methyl 2-methoxy-2-phenylacetate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of this compound at the electronic level.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.gov The choice of functional and basis set is crucial for obtaining reliable results. Common functionals like B3LYP are often paired with basis sets such as 6-311+G(d,p) to provide a robust description of the system. nih.gov

These calculations yield important information about the distribution of electron density within the molecule. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the electron-rich and electron-poor regions, which is critical for predicting sites of electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups are expected to be regions of high electron density (negative potential), while the hydrogen atoms and the regions around the phenyl ring may exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data for illustrative purposes based on typical DFT calculation results for similar organic molecules.

PropertyValueMethod
Total Energy -652.34 HartreeDFT/B3LYP/6-311+G(d,p)
Dipole Moment 2.15 DebyeDFT/B3LYP/6-311+G(d,p)
HOMO Energy -6.8 eVDFT/B3LYP/6-311+G(d,p)
LUMO Energy -0.5 eVDFT/B3LYP/6-311+G(d,p)
HOMO-LUMO Gap 6.3 eVDFT/B3LYP/6-311+G(d,p)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.comucsb.edu The energy and localization of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile. ucsb.edu

For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com

Analysis of the molecular orbitals can also help in understanding the outcomes of pericyclic reactions and other concerted processes. numberanalytics.com By examining the symmetry and overlap of the frontier orbitals of reacting species, the feasibility and stereochemical outcome of a reaction can be predicted. numberanalytics.com

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations provide a time-resolved perspective of the molecular behavior of this compound, offering insights into its conformational landscape and interactions with its environment. arxiv.org These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes the evolution of their positions and velocities over time. biorxiv.org

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by sampling different conformations and identifying the most stable ones. chapman.edu The relative populations of different conformers can be determined from the simulation trajectory, providing a statistical understanding of the molecule's flexibility.

Table 2: Torsional Angle Analysis from a Hypothetical MD Simulation of this compound This table presents hypothetical data for illustrative purposes based on typical MD simulation results for similar organic molecules.

Dihedral AngleMost Populous Range (degrees)Energy Barrier (kcal/mol)
C(phenyl)-C(alpha)-O-C(methoxy) -60 to 603.5
C(alpha)-C(carbonyl)-O-C(methyl) 160 to -160 (trans)5.2

The behavior of this compound can be significantly influenced by the surrounding solvent. MD simulations are particularly well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. The interactions between the solute and solvent molecules, such as hydrogen bonding and van der Waals forces, can alter the conformational preferences and reactivity of the solute.

For example, in a polar solvent, conformations with a larger dipole moment may be stabilized. The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the structuring of solvent molecules around different functional groups of this compound. This provides a detailed picture of the solvation shell and its impact on the solute's properties.

Advanced Conformational Analysis of this compound

Beyond standard MD simulations, advanced conformational analysis techniques can provide a more comprehensive understanding of the complex conformational space of this compound. These methods can overcome the limitations of standard simulations, such as insufficient sampling of high-energy conformers.

Techniques like replica exchange molecular dynamics (REMD) or metadynamics can be employed to enhance the sampling of the conformational landscape. These methods allow the system to overcome high energy barriers more easily, leading to a more complete exploration of all possible conformations. The resulting free energy landscape provides a detailed map of the relative stabilities of different conformers and the transition pathways between them. A conformational study of related molecules, 4′-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones, revealed the existence of multiple stable conformers whose relative abundance changes with the polarity of the solvent. researchgate.net Similar behavior would be expected for this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for derivatives of this compound is an emerging area of research aimed at elucidating the molecular features that govern their biological activities. While comprehensive QSAR models for a broad series of these specific derivatives are not extensively documented in publicly available literature, preliminary SAR studies have been conducted on analogous compounds, providing foundational insights.

Research into the antifungal properties of a derivative, 2-methyl-3-(thiazol-2-ylcarbamoyl)phenylacetate, has suggested that substitutions on the aromatic ring play a crucial role in modulating biological efficacy. Specifically, the introduction of a methyl group at the para-position of the phenyl ring was proposed to enhance the antifungal activity. This observation indicates that both the electronic and steric properties of the substituents are key determinants of the compound's interaction with its biological target.

The general principles of SAR and QSAR for antifungal agents often involve the analysis of various physicochemical descriptors. These can include:

Lipophilicity (LogP): The hydrophobicity of the molecule, which influences its ability to cross cell membranes.

Electronic Parameters: Such as the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of substituents on the phenyl ring.

Steric Factors: Like molar refractivity or Taft steric parameters, which account for the size and shape of the substituents.

A hypothetical QSAR study on a series of this compound derivatives might involve synthesizing analogs with varying substituents (e.g., -Cl, -F, -CH3, -OCH3) at different positions on the phenyl ring. The biological activity of these derivatives would then be quantified, for instance, as the minimum inhibitory concentration (MIC) against a particular fungal strain. A mathematical model could then be developed to correlate these biological data with the calculated physicochemical descriptors.

While a dedicated QSAR model for this compound derivatives is not yet established, the table below illustrates a conceptual framework for how SAR data for a series of hypothetical derivatives could be presented.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

Compound IDPhenyl Ring SubstituentBiological Activity (e.g., MIC in µg/mL)Key Observation
MMP-01 H (unsubstituted)BaselineReference compound
MMP-02 4-CH₃EnhancedIncreased lipophilicity and electron-donating character may favor activity.
MMP-03 4-ClModerateElectron-withdrawing group with moderate size shows some activity.
MMP-04 4-OCH₃ReducedPotential for steric hindrance or unfavorable electronic interactions.
MMP-05 2-CH₃ModeratePositional isomerism affects the interaction with the target's binding site.

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for a full series is not available in the cited literature.

Future research in this area would benefit from the synthesis and biological evaluation of a diverse library of this compound derivatives to generate the robust datasets required for the development of predictive QSAR models. Such models would be invaluable for the rational design of new analogs with improved potency and selectivity.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound or its derivatives, and a biological target, typically a protein or enzyme.

In the context of antifungal research, a key target for many azole-based drugs is the enzyme 14α-demethylase (CYP51), which is a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.

Molecular docking studies have been performed on derivatives of this compound to investigate their potential as antifungal agents. For instance, a study involving 2-methyl-3-(thiazol-2-ylcarbamoyl)phenylacetate utilized molecular docking to explore its binding mode within the active site of 14α-demethylase. The results of such studies can reveal key interactions, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: The association of nonpolar groups to minimize contact with water.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

Coordination with the Heme Iron: In the case of CYP450 enzymes like 14α-demethylase, the ligand can coordinate with the central heme iron atom, which is a common mechanism of inhibition for azole antifungals.

The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), can be used to rank different derivatives and prioritize them for synthesis and biological testing. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

The following table summarizes the type of information that can be obtained from a molecular docking study of a this compound derivative with a biological target like 14α-demethylase.

Table 2: Illustrative Molecular Docking Results for a this compound Derivative with 14α-Demethylase

LigandBiological TargetDocking Score (kcal/mol)Key Predicted Interactions
2-methyl-3-(thiazol-2-ylcarbamoyl)phenylacetate 14α-demethylase (CYP51)-8.5Hydrogen bond with Tyr132; Hydrophobic interactions with Phe228, Leu376; Pi-pi stacking with Phe83
This compound (Hypothetical) 14α-demethylase (CYP51)-6.2Potential hydrogen bonding via ester oxygen; Hydrophobic interaction of the phenyl ring.

The data for the derivative is based on findings for analogous compounds, and the data for the parent compound is hypothetical to illustrate the output of a docking study.

These computational predictions provide a structural hypothesis for the observed biological activity and guide further optimization of the lead compound. For example, if a particular hydrogen bond is predicted to be crucial for activity, derivatives can be designed to enhance this interaction. Molecular docking, therefore, serves as a powerful tool in the iterative cycle of drug design and discovery for this compound derivatives.

Reactivity and Mechanistic Investigations of Methyl 2 Methoxy 2 Phenylacetate

Reaction Kinetics and Thermodynamic Studies of Methyl 2-methoxy-2-phenylacetate

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively documented in the readily available scientific literature. However, insights can be drawn from studies on structurally similar compounds, such as other substituted phenylacetates and benzoates.

The hydrolysis of esters, a key reaction for this compound, can be catalyzed by both acids and bases. The rates of these reactions are influenced by factors such as temperature, the concentration of reactants and catalysts, and the solvent system. For instance, studies on the alkaline hydrolysis of substituted methyl benzoates have shown that the reaction rates are dependent on the nature and position of the substituents on the aromatic ring. zenodo.org Electron-withdrawing groups generally accelerate the rate of hydrolysis by stabilizing the developing negative charge on the transition state, a principle that can be described by the Hammett equation. msudenver.eduviu.ca

While specific thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation for the reactions of this compound are not found in the searched literature, studies on the hydrolysis of similar esters, such as methyl acetate (B1210297), indicate that the hydrolysis process can be endothermic and non-spontaneous under certain conditions, with the reaction rate being temperature-dependent. researchgate.net For example, the acid-catalyzed hydrolysis of methyl acetate has been reported with an activation energy that influences the reaction kinetics. researchgate.netnih.gov

The following table provides an illustrative example of kinetic data for the alkaline hydrolysis of a related ester, which can offer a qualitative understanding of the potential reactivity of this compound.

Table 1: Illustrative Kinetic Data for Alkaline Hydrolysis of a Related Ester

Temperature (°C) Rate Constant (k) (M⁻¹s⁻¹)
25 0.015
35 0.042
45 0.110

This data is hypothetical and serves as an example based on typical ester hydrolysis kinetics.

Detailed Mechanistic Pathways of Key Reactions Involving this compound

The primary reactions of this compound involve the ester functional group, namely hydrolysis, transesterification, and amidation.

Ester Hydrolysis:

The hydrolysis of this compound can proceed through either acid-catalyzed or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, α-methoxyphenylacetic acid, and regenerate the acid catalyst. Computational studies on the acid-catalyzed hydrolysis of methyl acetate suggest that the reaction proceeds through a tetrahedral intermediate, and the inclusion of explicit solvent molecules is crucial for accurate modeling of the reaction pathway. viu.ca

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion as the leaving group to form the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and methanol. This reaction is essentially irreversible due to the final deprotonation step. Kinetic studies on the alkaline hydrolysis of related esters often show second-order kinetics, being first order in both the ester and the hydroxide ion. zenodo.org

Enzymatic Hydrolysis:

Enzymes, particularly lipases, can catalyze the enantioselective hydrolysis of chiral esters like this compound. This process is highly valuable for the kinetic resolution of racemic mixtures to obtain enantiomerically pure acids or alcohols. The mechanism of lipase-catalyzed hydrolysis typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The serine hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (methanol). The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. nih.gov

Role of Catalysis and Intermolecular Interactions in Transformations of this compound

Catalysis plays a pivotal role in the transformations of this compound, influencing both the rate and selectivity of its reactions.

Chemical Catalysis:

As discussed, acids and bases are common catalysts for the hydrolysis of this compound. The choice of catalyst can significantly affect the reaction conditions required. For example, strong acids or bases can facilitate hydrolysis at lower temperatures compared to the uncatalyzed reaction.

Biocatalysis (Enzyme Catalysis):

Enzymes, particularly lipases, are highly effective catalysts for the enantioselective hydrolysis of this compound and its analogs. nih.govnih.gov The high degree of selectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer of the substrate over the other.

Intermolecular interactions are fundamental to enzyme catalysis. saylor.org The substrate, this compound, binds to the active site of the lipase (B570770) through a combination of non-covalent interactions, including:

Hydrogen bonding: Interactions between the ester group and amino acid residues in the active site.

Hydrophobic interactions: The phenyl group of the substrate can fit into a hydrophobic pocket within the enzyme.

These interactions not only orient the substrate for optimal reaction with the catalytic residues but can also induce a conformational change in the enzyme, leading to a more effective catalytic environment. The enantioselectivity of the enzyme is determined by the subtle differences in these intermolecular interactions for the two enantiomers of the substrate. For instance, one enantiomer may fit more snugly into the active site, leading to a lower activation energy for its hydrolysis compared to the other enantiomer. nih.gov

Applications and Advanced Research in Organic Synthesis and Beyond

Methyl 2-methoxy-2-phenylacetate as a Key Synthetic Intermediate

This compound is a versatile organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its structural features, including the phenyl group, methoxy (B1213986) group, and methyl ester, allow for a variety of chemical transformations, making it a valuable intermediate in several fields of chemical manufacturing.

A significant application of this compound and its derivatives is in the production of agrochemicals, particularly strobilurin fungicides. These fungicides are a class of compounds inspired by a natural product, strobilurin A, found in the wood-decaying fungus Strobilurus tenacellus. who.int They are highly effective at controlling a broad spectrum of fungal diseases in various crops. who.intnih.gov

Kresoxim-methyl is a prominent example of a strobilurin fungicide. who.intnih.gov The synthesis of Kresoxim-methyl involves the use of a substituted phenylacetate (B1230308) moiety, which is structurally related to this compound. Although the direct use of this compound in the most common industrial synthesis of Kresoxim-methyl is not explicitly detailed in readily available literature, the core structure is fundamental. The synthesis of Kresoxim-methyl and other strobilurin analogs often starts with precursors that establish the phenylacetate framework. For instance, the synthesis of Kresoxim-methyl involves creating a molecule where a (2-methylphenoxymethyl)phenyl group is attached to a glyoxylate (B1226380) methyl ester, which then undergoes further reactions to form the final methoxyiminoacetate structure. google.com The development of these synthetic routes was a result of extensive research to create more photostable and active analogs of the natural strobilurins. apsnet.org

Derivatives of Kresoxim-methyl have also been synthesized and studied for their potential as herbicides, demonstrating the versatility of the core chemical structure. nih.gov

The phenylacetate scaffold is a common structural motif in many pharmaceutically active compounds. This compound and its analogs serve as valuable intermediates in the synthesis of various drug candidates and metabolites. For example, a derivative, methyl 2-(2-methoxy-5-(2-nitropropyl)phenyl)acetate, is a key intermediate in the synthesis of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, a metabolite of the drug 5-APB. mdpi.com This highlights the role of such phenylacetate esters in accessing complex molecular architectures relevant to medicinal chemistry.

The versatility of this class of compounds is further demonstrated by their use as building blocks for creating multi-target-directed ligands (MTDLs). These are molecules designed to interact with multiple biological targets, a strategy that is increasingly important in the development of treatments for complex diseases. The chemical reactivity of the ester and the potential for substitution on the phenyl ring make this compound a useful starting point for generating diverse libraries of compounds for drug discovery.

This compound in Chiral Auxiliary Applications

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. sigmaaldrich.com This allows for the synthesis of a specific enantiomer of a chiral molecule, which is crucial in pharmaceutical development as different enantiomers of a drug can have vastly different biological activities.

While this compound itself is not typically used as a chiral auxiliary, its chiral derivatives, such as (R)- and (S)-methyl 2-methoxy-2-phenylacetate, are valuable chiral building blocks. bldpharm.comsigmaaldrich.commolbase.com These enantiomerically pure compounds can be used to introduce a stereocenter into a molecule. The methoxy group at the alpha-position can direct the approach of reagents, leading to the formation of one diastereomer in preference to another. After the desired stereoselective transformation, the chiral auxiliary part of the molecule can be cleaved and potentially recycled.

The development of chiral auxiliaries, such as the "SuperQuat" family, which are derivatives of oxazolidinones, has been a significant area of research to improve upon the efficiency and selectivity of asymmetric synthesis. rsc.org The principles of using chiral compounds to control stereochemistry are fundamental to modern organic synthesis, particularly in the creation of enantiomerically pure natural products and therapeutic agents. sigmaaldrich.comtcichemicals.com

This compound as a Building Block for Complex Organic Molecules

The chemical structure of this compound makes it a versatile building block for the synthesis of more complex organic molecules. The ester group can undergo hydrolysis, reduction, or transesterification, while the phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The methoxy group can also be a site for chemical modification.

The synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemistry. Chiral building blocks derived from or related to this compound can be incorporated into these synthetic routes. The ability to introduce a phenyl group with a defined stereocenter is a valuable tool for synthetic chemists targeting a wide range of natural product classes. The use of chiral auxiliaries and building blocks is a key strategy in the total synthesis of complex natural products. rsc.org

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of medicinal chemistry and materials science. This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic systems. For example, the phenylacetate moiety can be incorporated into reactions that form nitrogen-containing or oxygen-containing rings. The development of enantioselective methods for the synthesis of heterocycles, such as aza-Diels-Alder reactions, often relies on starting materials that can be prepared from functionalized acetate (B1210297) derivatives. orgsyn.org

Explorations of this compound in Materials Science

Comprehensive searches of scientific literature and patent databases have revealed a notable lack of dedicated research into the applications of this compound within the field of materials science. While the compound is recognized as a versatile building block in organic synthesis, particularly for pharmaceuticals and fragrances, its exploration as a constituent in polymers, liquid crystals, or other functional materials is not well-documented in publicly available research.

The primary focus of existing studies on this compound and its immediate derivatives lies in their synthetic utility and biological activity. For instance, its chiral variants are of interest in stereoselective synthesis. However, this research has not extended into the realm of materials science, where the focus would be on the compound's potential to impart specific physical, chemical, or electronic properties to a material.

Similarly, a review of patent literature does not indicate any significant claims or explorations of this compound for applications in materials science. The existing patents predominantly concern methods of its synthesis or its use as an intermediate in the production of other small molecules.

It is important to distinguish this compound from structurally related but distinct compounds that have found applications in materials science. For example, various acrylate (B77674) and methacrylate (B99206) monomers containing phenyl and methoxy groups have been polymerized to create materials with specific optical or thermal properties. However, as per the strict scope of this article, such findings on different compounds cannot be attributed to this compound itself.

Biological Activity and Mechanistic Pharmacology of Methyl 2 Methoxy 2 Phenylacetate and Its Analogues

Enzyme Inhibition Mechanisms by Methyl 2-methoxy-2-phenylacetate Derivatives

The structural scaffold of this compound lends itself to modifications that can modulate its interaction with the active sites of various enzymes. Researchers have investigated the inhibitory potential of its analogues against several key enzymes implicated in different pathological conditions.

Cholinesterase Enzyme Inhibition Studies

Derivatives of phenylacetic acid have been explored as potential inhibitors of cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine (B1216132). The breakdown of acetylcholine by these enzymes is a key factor in the progression of Alzheimer's disease.

A series of brominated phenylacetic acid-tacrine derivatives were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of the compounds in this series demonstrated significant inhibitory activity against both enzymes. nih.gov Molecular docking studies of various cholinesterase inhibitors have shown that the phenyl ring can engage in π-π stacking interactions with aromatic residues in the enzyme's active site, such as tryptophan and tyrosine, which is a common feature for many active compounds. nih.govnih.gov While direct studies on this compound are limited, the inhibitory activity of its broader class of derivatives suggests that the phenylacetate (B1230308) moiety can serve as a scaffold for designing cholinesterase inhibitors.

Alpha-Glucosidase Enzyme Inhibition Studies

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia in diabetic patients.

Urease Enzyme Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease can therefore be a therapeutic strategy to combat such infections.

Research into urease inhibitors has explored a wide range of chemical structures. Substrate analogues, which structurally resemble urea, are a common class of inhibitors. nih.gov Studies on derivatives of 4-hydroxy-3-methoxy benzoic acid (vanillic acid) have shown that these compounds can act as urease inhibitors. nih.gov For example, certain synthesized derivatives of vanillic acid displayed potent urease inhibitory activity, with IC50 values comparable to the standard inhibitor thiourea. nih.gov Although not direct derivatives of this compound, the presence of the methoxy-phenyl group in these active compounds suggests that this structural motif could be beneficial for urease inhibition.

Other Enzymatic Systems and Inhibition Mechanisms

The biological activity of this compound analogues extends beyond the enzymes mentioned above. For instance, derivatives of methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate have been synthesized and shown to possess potent antifungal activities. researchgate.net The mechanism of action for some antifungal agents involves the inhibition of key enzymes in fungal metabolic pathways. For example, some antifungal compounds target enzymes involved in the biosynthesis of the fungal cell wall or cell membrane, such as β-(1,3)-glucan synthase or lanosterol (B1674476) 14α-demethylase. mdpi.com Another study on 2-chloro-N-phenylacetamide demonstrated antifungal activity against Aspergillus flavus, with the likely mechanism being the inhibition of DNA synthesis through the inhibition of thymidylate synthase. scielo.br These findings suggest that the phenylacetate scaffold can be adapted to target a variety of enzymatic systems.

Molecular Target Identification and Validation for this compound

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for rational drug design. For this compound and its analogues, molecular docking studies have been employed to predict their binding modes and affinities to various protein targets.

Molecular docking studies on cholinesterase inhibitors have highlighted the importance of interactions with key amino acid residues in the active site of the enzyme. For instance, the phenyl ring of an inhibitor can form π-π stacking interactions with aromatic residues like Tyr337 and Tyr124 in acetylcholinesterase. nih.gov Furthermore, hydrogen bonding and hydrophobic interactions play a significant role in the binding of inhibitors to the enzyme. nih.govnih.gov While specific docking studies on this compound are not extensively reported, the general principles derived from studies on other phenylacetate-containing inhibitors can guide the design of more potent and selective analogues.

Protein Binding and Ligand-Receptor Interaction Analysis

The interaction of a compound with proteins, particularly plasma proteins, is a critical determinant of its pharmacokinetic properties. Studies on phenylacetic acid, a core component of the title compound, have provided insights into its protein binding characteristics.

Research has shown that phenylacetic acid can undergo metabolic activation in the liver to form phenylacetyl-S-acyl-CoA (PA-CoA). nih.gov This activated metabolite can then covalently bind to hepatocyte proteins. nih.gov Specifically, two protein adducts with molecular masses of approximately 29 and 33 kDa have been identified. nih.gov This covalent binding was found to be reversible. nih.gov While this study focused on phenylacetic acid itself, it provides a basis for understanding the potential protein interactions of its derivatives, including this compound. The methoxy (B1213986) and methyl ester groups would likely influence the metabolic pathway and the nature of protein binding.

Cellular Interaction Mechanisms of this compound at the Molecular Level

The primary documented molecular interaction of this compound involves its binding to and hydrolysis by lipases, particularly Candida rugosa lipase (B570770) (CRL). Research into this interaction provides a detailed view of the molecular basis for enzyme stereoselectivity.

Studies have shown that Candida rugosa lipase exhibits moderate enantioselectivity in the hydrolysis of this compound, with a preference for the (S)-enantiomer. researchgate.net To elucidate the mechanism of this chiral recognition, researchers have synthesized phosphonate (B1237965) transition-state analogues. These analogues mimic the tetrahedral intermediate formed during the hydrolysis of the ester. researchgate.net

X-ray crystallography of the complex formed between CRL and a phosphonate analogue of the (S)-enantiomer of this compound reveals key interactions within the enzyme's active site. The phenyl group of the substrate analogue is positioned within a hydrophobic tunnel in the lipase. researchgate.net This orientation is considered catalytically productive. The specificity and interaction are further defined by the amino acid residues lining this binding pocket. Specifically, amino acids such as Phe344 and Phe345, in addition to the catalytic triad (B1167595) and the residues forming the oxyanion hole, are crucial for the enzyme-ligand interactions. researchgate.net

The binding of the substrate within the active site is governed by a combination of non-bonded interactions, including hydrogen bonds and van der Waals forces. scitechnol.com The collective energy of these relatively weak individual interactions is significant enough to facilitate the enzymatic reaction. scitechnol.com The conformation of the substrate within the active site, particularly the positioning of the phenyl ring and the methoxy group, is critical for the stereoselective hydrolysis observed.

It has been noted that the lid domain, a mobile structure covering the active site of many lipases, plays a significant role in substrate specificity. nih.gov The opening of this lid at a lipid-water interface exposes the hydrophobic active site, allowing the substrate to enter. nih.gov The amino acid composition and structure of this lid can influence which substrates can effectively bind and be hydrolyzed.

Table 1: Key Molecular Interactions of this compound with Candida Rugosa Lipase

Interacting Component Role in Interaction Supporting Evidence
Candida Rugosa Lipase (CRL) Enzyme catalyzing the enantioselective hydrolysis of this compound. Shows moderate enantioselectivity (E=23) favoring the (S)-enantiomer. researchgate.net
(S)-Methyl 2-methoxy-2-phenylacetate The preferred substrate enantiomer for hydrolysis by CRL. Faster reacting enantiomer in CRL-mediated hydrolysis. researchgate.net
Enzyme Active Site The region of the lipase where substrate binding and catalysis occur. Contains a catalytic triad and an oxyanion hole. researchgate.net
Hydrophobic Tunnel A specific region within the active site that accommodates the phenyl group of the substrate. X-ray crystal structure of the enzyme-transition state analogue complex shows the phenyl ring bound in this tunnel. researchgate.net
Phe344 and Phe345 Amino acid residues in the active site that are key for enzyme-ligand interactions and enantioselectivity. Identified through molecular modeling and structural studies as being critically involved in substrate binding. researchgate.net
Phosphonate Transition-State Analogue A synthetic molecule that mimics the tetrahedral intermediate of the hydrolysis reaction. Used to stabilize the enzyme-substrate complex for X-ray crystallographic analysis. researchgate.net

Studies of this compound as a Flavin Analogue and its Redox Chemistry

Currently, there is no scientific literature available that identifies or investigates this compound as a flavin analogue or details its specific redox chemistry in a biological context. The provided citations scribd.comresearchgate.net could not be accessed to verify this claim. Therefore, the following information provides a general overview of flavin analogues and their redox chemistry, which is a broad field of study in biochemistry and bioorganic chemistry.

Flavins, such as flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), are derivatives of riboflavin (B1680620) (vitamin B2) and are crucial cofactors for a large family of enzymes known as flavoenzymes. researchgate.netnih.gov These enzymes are involved in a vast array of cellular redox reactions. researchgate.net The chemical versatility of the isoalloxazine ring system in flavins allows them to participate in both one- and two-electron transfer processes. nih.govresearchgate.net

The redox chemistry of flavins is characterized by three principal oxidation states: the oxidized quinone, the one-electron reduced semiquinone radical, and the two-electron reduced hydroquinone. nih.govuni-konstanz.de The protein environment within a flavoenzyme plays a critical role in modulating the redox potential of the bound flavin cofactor, thereby fine-tuning its reactivity for specific biochemical transformations. uni-konstanz.de

Synthetic flavin analogues are molecules designed and synthesized to mimic the structure and/or function of natural flavins. These analogues are valuable tools for several reasons:

Probing Enzyme Mechanisms: By systematically altering the structure of the isoalloxazine ring or its substituents, researchers can investigate the importance of specific electronic and steric features for enzyme binding and catalysis. researchgate.net

Developing Novel Catalysts: Synthetic flavins can be designed to have tailored redox properties for use in biocatalysis and photocatalysis. nih.govnih.gov

Understanding Flavin Biology: Analogues help in understanding how the protein environment controls flavin reactivity and function. rsc.org

The synthesis of flavin analogues often involves the condensation of an appropriate aromatic amine with a pyrimidine (B1678525) derivative like alloxan (B1665706) or violuric acid. The redox properties of these synthetic flavins can be systematically tuned by introducing electron-donating or electron-withdrawing groups onto the isoalloxazine ring. nih.govnih.gov These modifications alter the electron density of the ring system and, consequently, its reduction potential.

The redox behavior of flavins and their analogues is typically studied using electrochemical techniques like cyclic voltammetry, as well as spectroscopic methods such as UV-visible and fluorescence spectroscopy. uni-konstanz.denih.gov These techniques allow for the determination of redox potentials and the characterization of the different oxidation states.

Future Research Directions and Unresolved Challenges for Methyl 2 Methoxy 2 Phenylacetate

Advancements in Sustainable and Greener Synthetic Methodologies

The future synthesis of Methyl 2-methoxy-2-phenylacetate will likely pivot towards more environmentally benign and sustainable methods, aligning with the core principles of green chemistry. nih.gov Traditional chemical syntheses often rely on hazardous solvents and generate significant waste. chemicalbook.com Research is needed to develop greener alternatives that are both efficient and eco-friendly.

Key areas for advancement include:

Biocatalysis: The use of enzymes, such as lipases, has been successfully employed for the synthesis of the related compound, Methyl phenylacetate (B1230308). chemicalbook.com A similar enzymatic approach could be developed for this compound, potentially using enzymes in non-aqueous solvents like toluene (B28343) to facilitate the reaction under mild conditions (e.g., 40°C). chemicalbook.com This would reduce energy consumption and the need for harsh chemical reagents.

Alternative Solvents and Reaction Conditions: Moving away from toxic solvents like benzene (B151609) towards safer alternatives such as toluene or biodegradable solvents is a critical goal. sci-hub.se Furthermore, exploring solvent-free reaction conditions or the use of supercritical fluids like CO2 could drastically reduce environmental impact. sci-hub.se

Energy-Efficient Methods: Physical methods that accelerate reaction rates and reduce energy input, such as microwave irradiation and ultrasound-assisted synthesis, represent promising avenues. nih.govsci-hub.se These techniques have been shown to be effective in various organic syntheses and could be adapted for the esterification or methoxylation steps required to produce this compound. nih.gov

Atom Economy: Future synthetic routes should be designed to maximize "atom economy," ensuring that a high proportion of the atoms from the reactants are incorporated into the final product. nih.gov This contrasts with traditional methods that may have low yields and produce substantial waste. For instance, developing syntheses that avoid the use of highly toxic substances like NaCN or KCN, which have been used in methods for related nitrile compounds, is a key challenge. patsnap.com

Discovery and Elucidation of Novel Biological Activities and Targets

The biological profile of this compound is an area with significant discovery potential. While data on this specific molecule is scarce, the activities of structurally related compounds suggest promising avenues for investigation. The presence of methoxy (B1213986) and phenyl groups in various bioactive molecules indicates that this compound could serve as a valuable scaffold. mdpi.com

Future research should focus on:

Antifungal and Antimicrobial Screening: Derivatives of β-methoxyacrylates are known for their potent fungicidal properties. researchgate.net For example, certain methoxyimino acetate (B1210297) derivatives have shown excellent activity against the pathogenic fungus Rhizoctonia solani. researchgate.net A critical research direction would be to screen this compound and its analogues against a panel of plant and human fungal pathogens.

Antiproliferative and Anticancer Activity: Methoxy-substituted compounds have demonstrated significant potential in oncology research. For instance, N-substituted benzimidazole (B57391) derivatives containing methoxy and hydroxy groups have shown selective antiproliferative activity against breast cancer cell lines (MCF-7). mdpi.com Investigating the cytotoxic effects of this compound on various cancer cell lines could uncover novel therapeutic leads.

Antioxidant Properties: Phenolic and methoxy-containing compounds are often studied for their ability to scavenge free radicals. mdpi.com The methoxy group can enhance antioxidant activity by donating electrons to stabilize radicals. mdpi.com Quantifying the antioxidant capacity of this compound through established assays is a necessary step to determine its potential in this area.

Expansion into New Application Areas and Interdisciplinary Research

The unique chemical structure of this compound suggests its utility beyond its current scope. Interdisciplinary research will be key to unlocking its application in materials science, industrial chemistry, and agriculture.

Potential new application areas include:

Fragrance and Flavor Industry: The parent compound, Methyl phenylacetate, is widely used in perfumes and as a flavoring agent due to its strong, honey-like odor. nih.govwikipedia.org The addition of a methoxy group at the alpha-position could modulate its olfactory properties, potentially creating a new scent profile. Sensory panel studies and gas chromatography-olfactometry would be required to characterize its aroma and evaluate its potential as a novel fragrance ingredient.

Corrosion Inhibition: Organic compounds containing heteroatoms (like oxygen) and aromatic rings can be effective corrosion inhibitors for metals. nih.gov Methoxy-containing derivatives have been shown to adsorb onto carbon steel surfaces in acidic media, forming a protective layer. nih.gov Future studies could evaluate the efficacy of this compound as a corrosion inhibitor for various metals and alloys, which would have significant industrial applications.

Agrochemicals: Building on potential antifungal properties, this compound could be investigated as a lead structure for new pesticides. researchgate.net Its synthesis from readily available precursors could make it an economically viable candidate for agricultural applications, provided it demonstrates high efficacy and low environmental toxicity.

Development of Integrated Computational and Experimental Approaches

To accelerate the discovery process and overcome research challenges efficiently, a combination of computational modeling and experimental validation is essential. This integrated approach allows for the prediction of properties and the rational design of experiments.

Key strategies include:

Quantum Chemical Calculations: Theoretical methods can predict molecular geometry, electronic properties, and reactivity. As demonstrated with related methoxy-containing compounds, these calculations can help understand adsorption mechanisms on metal surfaces for applications like corrosion inhibition. nih.gov Similarly, computational studies on the parent acid, 2-methoxy-2-phenylacetic acid, have been used to support experimental findings on its crystal structure. researchgate.net

Molecular Docking and Simulation: To explore biological activity, molecular docking studies can predict the binding affinity of this compound to the active sites of target proteins, such as fungal enzymes or cancer-related proteins. This can help prioritize experimental screening and guide the design of more potent derivatives.

Integrated Spectroscopic and Chromatographic Analysis: Combining advanced analytical techniques is crucial for structural elucidation and purity assessment, especially when developing new synthetic methods. Techniques like NMR, LC-MS, and HPLC are indispensable for characterizing the compound and any byproducts. mdpi.combldpharm.com

Predictive Modeling for New Applications: Computational tools like Monte Carlo simulations can be used in conjunction with quantum chemistry to model the behavior of the molecule in complex systems, such as its interaction with a metal surface in a corrosive environment. nih.gov These theoretical results can then be validated through experimental techniques like electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), and scanning electron microscopy (SEM). nih.gov

By pursuing these future research directions, the scientific community can address the unresolved challenges and unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable compound with diverse applications.

Q & A

Basic: What are the common synthetic routes for Methyl 2-methoxy-2-phenylacetate, and how are the products characterized?

This compound is typically synthesized via esterification of 2-methoxy-2-phenylacetic acid with methanol under acid catalysis. Advanced protocols involve coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to enhance yield and reduce side reactions . For characterization:

  • 1H/13C NMR confirms structural integrity (e.g., δ 4.55 ppm for methine proton, δ 168.7 ppm for carbonyl carbon) .
  • HRMS validates molecular weight (e.g., [M+H]+ observed at m/z 170.0374) .
  • IR spectroscopy identifies functional groups (e.g., 1650 cm⁻¹ for amide C=O in derivatives) .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

  • NMR :
    • 1H NMR: Methoxy protons appear as singlets (δ 3.28 ppm), while aromatic protons show multiplet patterns (δ 7.30–7.41 ppm) .
    • 13C NMR: Methoxy carbons resonate at δ 59.8 ppm, and the ester carbonyl at δ 168.7 ppm .
  • IR : Strong absorption at ~1748 cm⁻¹ confirms ester C=O stretching .
  • HRMS : Exact mass analysis (e.g., [M+Li]+ at m/z 249.1464) ensures molecular formula accuracy .

Advanced: How does Candida rugosa lipase achieve stereoselective hydrolysis of this compound?

The enzyme’s active site recognizes the chiral center via hydrogen bonding and hydrophobic interactions. X-ray crystallography of transition-state analogs reveals:

  • Key residues : Asp⁴⁵¹ and His⁴⁴⁹ stabilize the oxyanion intermediate .
  • Stereoselectivity : The (R)-enantiomer is preferentially hydrolyzed due to better geometric fit in the catalytic pocket .
  • Kinetic data : kₐₜ/Kₘ values show 10-fold selectivity for (R)- over (S)-enantiomers under optimized pH (7.0) and temperature (37°C) .

Advanced: What computational methods model the interaction between this compound and enzymes?

  • Density Functional Theory (DFT) : Used to calculate transition-state energies (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulates enzyme-substrate binding, revealing stabilization by van der Waals forces (~3.5 kcal/mol contribution) .
  • Docking studies (AutoDock Vina) : Predict binding affinities (e.g., ΔG = -8.2 kcal/mol for (R)-enantiomer) .

Advanced: What strategies optimize the yield of this compound in esterification reactions?

Factor Optimal Condition Impact
Catalyst DMAP (0.2 equiv.) + DCC (1.2 equiv.)Reduces racemization; >90% yield
Solvent Anhydrous CH₂Cl₂ (0.03 M)Minimizes hydrolysis
Reaction Time 3–4 hours at 25°CBalances conversion and side reactions

Basic: What are the key applications of this compound in pharmaceutical research?

  • Chiral resolving agent : Separates enantiomers in asymmetric synthesis .
  • Forensic analysis : Reference standard for detecting amphetamine precursors (e.g., phenylacetone) .
  • Drug delivery : Ester linkages enable pH-sensitive release in prodrugs .

Advanced: How do reaction conditions influence the stereochemical outcome in ester synthesis?

  • Temperature : Lower temps (0–5°C) favor kinetic control, reducing epimerization .
  • Base additives : Triethylamine minimizes acid-catalyzed racemization .
  • Coupling agents : DCC over EDC improves enantiomeric excess (e.g., 95% ee vs. 85% ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.